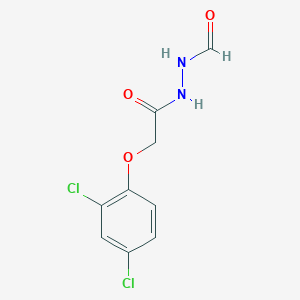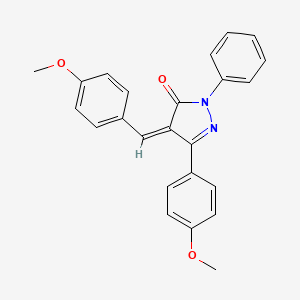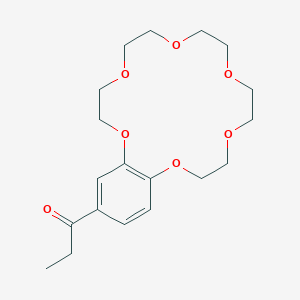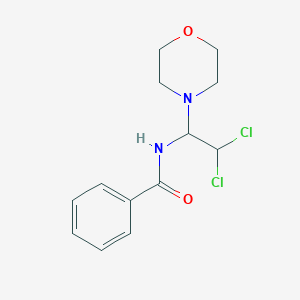![molecular formula C18H16N2O4S3 B11706636 N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11706636.png)
N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5E)-5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-méthylbenzènesulfonamide est un composé organique complexe avec une structure unique qui comprend un cycle thiazolidinone, un groupe méthoxybenzylidène et un groupe sulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[(5E)-5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-méthylbenzènesulfonamide implique généralement la condensation de la 4-méthoxybenzaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit ensuite une cyclisation avec le chlorure de 4-méthylbenzènesulfonyle en conditions basiques pour donner le produit final. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliqueraient probablement une mise à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
N-[(5E)-5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-méthylbenzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazolidinone peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
N-[(5E)-5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-méthylbenzènesulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il a un potentiel en tant qu'inhibiteur enzymatique en raison de sa structure unique.
Médecine : Des études préliminaires suggèrent qu'il pourrait avoir des propriétés antimicrobiennes et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action du N-[(5E)-5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-méthylbenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazolidinone peut interagir avec les enzymes, inhibant potentiellement leur activité. Le groupe sulfonamide peut également former des liaisons hydrogène avec des molécules biologiques, affectant ainsi leur fonction. Ces interactions peuvent perturber les processus cellulaires, conduisant à des effets antimicrobiens ou anticancéreux .
Applications De Recherche Scientifique
N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Mécanisme D'action
The mechanism of action of N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(4-méthylbenzylidène)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(3,4-diméthoxybenzylidène)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
Unicité
N-[(5E)-5-(4-méthoxybenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-méthylbenzènesulfonamide est unique en raison de la présence à la fois d'un groupe méthoxybenzylidène et d'un groupe sulfonamide. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C18H16N2O4S3 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S3/c1-12-3-9-15(10-4-12)27(22,23)19-20-17(21)16(26-18(20)25)11-13-5-7-14(24-2)8-6-13/h3-11,19H,1-2H3/b16-11+ |
Clé InChI |
MAENARCRULSGLV-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)



![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)


![3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)

![4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11706623.png)

